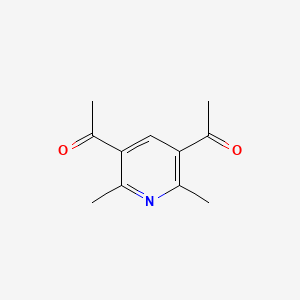

3,5-Diacetyl-2,6-dimethylpyridine

CAS No.: 24234-61-5

Cat. No.: VC3773338

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24234-61-5 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3 |

| Standard InChI Key | RCACBGGDSKMOCT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C |

| Canonical SMILES | CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

3,5-Diacetyl-2,6-dimethylpyridine is characterized by a pyridine core with four substituents: two acetyl groups at positions 3 and 5, and two methyl groups at positions 2 and 6. This arrangement creates a symmetrical structure with distinct reactivity patterns due to the electron-withdrawing nature of the acetyl groups and the electron-donating properties of the methyl substituents . The compound's structure makes it particularly useful as a synthon for the preparation of various heterocyclic derivatives.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Diacetyl-2,6-dimethylpyridine are largely influenced by its functional groups. The compound exhibits characteristics typical of substituted pyridines, with the additional reactive sites provided by the acetyl groups. In acidic conditions, the pyridine nitrogen readily undergoes protonation, which significantly alters the electronic distribution within the molecule . This protonation increases the charge of hydrogen atoms in both the 2-methyl group and the methyl acetyl group, enhancing their CH-acidity and facilitating enolization of the acetyl groups .

Table 1: Key Properties of 3,5-Diacetyl-2,6-dimethylpyridine

Synthesis Methods

Alternative Synthetic Approaches

Reactivity and Chemical Transformations

Cyclization Reactions

One of the most significant aspects of 3,5-Diacetyl-2,6-dimethylpyridine's chemistry is its participation in cyclization reactions, particularly with salicylic aldehyde and its derivatives. Quantum-chemical studies using DFT RB3LYP/6-31G methods have provided detailed insights into these reaction mechanisms . The cyclization process involves several key steps:

-

Protonation of the pyridine nitrogen in acidic media

-

Enhanced CH-acidity of the methyl groups

-

Enolization of the acetyl groups

-

Formation of a stable pre-reaction complex with salicylic aldehyde through hydrogen bonding

-

Knoevenagel condensation instead of the alternative Claisen-Schmidt reaction

This mechanistic pathway is facilitated by the formation of a stable pre-reaction complex where three hydrogen bonds develop between the protonated tautomeric enol form of 3,5-Diacetyl-2,6-dimethylpyridine and salicylic aldehyde . This structural arrangement directs the reaction toward Knoevenagel condensation rather than alternative pathways.

Synthesis of Pyrazole Derivatives

3,5-Diacetyl-2,6-dimethylpyridine serves as a valuable starting material for the synthesis of various heterocyclic compounds, including novel pyrazole derivatives. Research has demonstrated the successful preparation of a series of (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives and poly-substituted [2,3′-bipyridine]-5-carbonitrile derivatives from this compound . The structures of these derivatives, such as 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines, have been confirmed through X-ray diffraction analysis .

Mechanistic Studies

Quantum-Chemical Investigations

Computational studies have provided significant insights into the reaction mechanisms involving 3,5-Diacetyl-2,6-dimethylpyridine. Using the DFT RB3LYP/6-31G method with the Gaussian-2016 software package, researchers have elucidated key aspects of the cyclization reaction between this compound and salicylic aldehyde in acidic media . These studies have revealed that:

-

Protonation of the pyridine nitrogen atom significantly increases the charge on hydrogen atoms in both the 2-methyl group and methyl acetyl group

-

This charge redistribution enhances the CH-acidity of the methyl groups and promotes enolization of the acetyl groups

-

The protonated tautomeric enol form of 3,5-Diacetyl-2,6-dimethylpyridine forms a stable pre-reaction complex with salicylic aldehyde through three hydrogen bonds

-

This pre-reaction complex formation directs the reaction pathway toward Knoevenagel condensation rather than Claisen-Schmidt reaction at the acetyl group

These mechanistic details are crucial for understanding the reactivity patterns of 3,5-Diacetyl-2,6-dimethylpyridine and for designing new synthetic approaches to create derivatives with enhanced properties.

Structure-Reactivity Relationships

The unique structural features of 3,5-Diacetyl-2,6-dimethylpyridine contribute significantly to its reactivity profile. The methyl groups at positions 2 and 6 possess enhanced CH-acidity when the pyridine nitrogen is protonated, making them active sites for condensation reactions. Similarly, the acetyl groups at positions 3 and 5 readily undergo enolization in acidic conditions, providing additional reactive centers for chemical transformations. These structure-reactivity relationships govern the compound's behavior in various synthetic contexts and underlie its utility as a versatile building block in heterocyclic chemistry.

Biological Activity and Applications

Applications in Synthetic Organic Chemistry

Beyond potential biological applications, 3,5-Diacetyl-2,6-dimethylpyridine serves as an important building block in synthetic organic chemistry. Its versatility in forming various heterocyclic systems makes it valuable for creating diverse chemical libraries and developing new synthetic methodologies. The compound participates in reactions leading to complex heterocyclic structures that would otherwise be challenging to synthesize through alternative routes.

The utility of 3,5-Diacetyl-2,6-dimethylpyridine in preparing novel pyrazole derivatives and bipyridine systems highlights its importance in heterocyclic chemistry . These structural motifs are frequently found in compounds with various applications, including pharmaceuticals, agrochemicals, and materials science.

Future Research Directions

Synthetic Methodology Development

Future research on 3,5-Diacetyl-2,6-dimethylpyridine could focus on developing more efficient and environmentally friendly synthetic methods. This might include:

-

Exploring catalytic approaches to enhance reaction efficiency

-

Developing greener synthetic routes with reduced environmental impact

-

Investigating flow chemistry techniques for continuous production

-

Designing asymmetric synthesis strategies for chiral derivatives

Exploration of Biological Activities

The promising results from molecular docking studies suggest several promising directions for biological evaluation:

-

Comprehensive assessment of antiviral activity against a broader range of viral targets

-

Structure-activity relationship studies to optimize binding properties

-

In vitro and in vivo testing of the most promising derivatives

-

Exploration of other potential biological activities beyond antiviral effects

These research directions could significantly expand our understanding of 3,5-Diacetyl-2,6-dimethylpyridine and enhance its applications in both synthetic chemistry and medicinal research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume